molecular formula C14H17NO4 B1377545 (3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid CAS No. 1428243-71-3

(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B1377545
CAS RN: 1428243-71-3
M. Wt: 263.29 g/mol
InChI Key: BBGSNKXBKDVHPM-CMPLNLGQSA-N
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Description

“(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.28908 . It is used in diverse scientific research, offering potential applications in drug development, organic synthesis, and enzyme studies due to its unique molecular structure and reactivity.


Synthesis Analysis

A novel cascade reaction for the production of aldol adduct (3S,4R)-6-[(benzyloxycarbonyl)amino]-5,6-dideoxyhex-2-ulose, a precursor of D-fagomine, was studied . The strategy combines three enzymes in one pot: (i) horse liver alcohol dehydrogenase for the oxidation of N-Cbz-3-aminopropanol to the corresponding aldehyde, (ii) NADH oxidase for the regeneration of coenzyme NAD+, and (iii) D-fructose-6-phosphate aldolase from E. coli A129S variant for the aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Smile Code: O=C([C@@H]1CN(C(OCC2=CC=CC=C2)=O)C[C@@H]1C)O . This structure is unique and contributes to the compound’s reactivity.


Chemical Reactions Analysis

The compound is involved in a cascade reaction that combines the action of three enzymes in one pot . This reaction is part of the synthesis process of the compound and involves the oxidation of N-Cbz-3-aminopropanol to the corresponding aldehyde, the regeneration of coenzyme NAD+, and the aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.28908 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

Poly(β-3-methylmalic acid) Synthesis

  • A study detailed the preparation of a new degradable functional polyester with two stereogenic centers in the main chain, using racemic ((3S,4R)-(3R,4S))-3-methyl-4-benzyloxycarbonyl-2-oxetanone, derived from threo-((2S,3S)-(2R,3R))-3-methylaspartic acid as a chiral precursor (Cammas et al., 1994).

Asymmetric Synthesis Applications

  • Research on the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide led to the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids (Bunnage et al., 2004).

Large-Scale Preparation for Biologically Active Compounds

  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, a derivative, was synthesized from L-aspartic acid on a large scale, demonstrating its utility in creating key chiral building blocks for the synthesis of biologically active compounds (Yoshida et al., 1996).

Organo-catalyzed Polymerization Research

  • The molecule was used in the organo-catalyzed ring-opening polymerization of a derivative from glutamic acid. This research expands the range of polyesters available for various applications, showing its versatility in material science (Thillaye du Boullay et al., 2010).

Absolute Configuration Analysis

  • X-ray diffraction studies have been conducted to determine the absolute configurations of related compounds, highlighting the importance of this molecule in stereochemical analyses (Peeters et al., 1994).

properties

IUPAC Name

(3S,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGSNKXBKDVHPM-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

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